tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
CAS No.:
Cat. No.: VC18739589
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O3 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | tert-butyl 1-imino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-9(17)15-10(13)14/h4-8H2,1-3H3,(H2,14,15,17) |
| Standard InChI Key | YDTZZEQNXJSMCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=N |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate, reflecting its spirocyclic framework. Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 269.34 g/mol . The spiro center bridges a six-membered ring (containing two nitrogen atoms) and a five-membered ring featuring an enamine and ketone group.
Structural Features
The molecule’s core comprises:
-
A spiro[4.5]decane skeleton with nitrogen atoms at positions 2 and 8.
-
A tert-butyl carbamate group at position 8, providing steric bulk and stability.
-
An amino group at position 1 and a ketone at position 3, enabling diverse reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁N₃O₃ | |
| Molecular Weight | 269.34 g/mol | |
| CAS Number | 2137503-80-9 | |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2N |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via intramolecular cyclization strategies, often starting from tert-butyl-protected precursors. A representative method involves:
-
Condensation: Reacting tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to introduce the enamine moiety.
-
Amination: Selective amination at position 1 using ammonia or ammonium acetate under controlled pH.
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 75–85% |
| Temperature | 0–5°C (step 1); 25°C (step 2) | — |
| Catalyst | Triethylamine | — |
| Purification | Column chromatography (SiO₂) | — |
Gram-Scale Production
A scaled-up procedure reported by Zhang et al. (2023) achieved 92% yield using petroleum ether/ethyl acetate (10:1) for recrystallization, highlighting industrial viability .
Physicochemical Properties
Stability and Solubility
The tert-butyl group enhances lipophilicity (logP ≈ 1.8), favoring solubility in organic solvents like acetonitrile and dichloromethane. The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the carbamate group .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 1.33 (s, 9H, tert-butyl), 3.23–3.44 (m, 2H, N–CH₂), 6.62 (s, 1H, enamine) .
-
¹³C NMR: Peaks at 170.58 ppm (C=O, carbamate) and 202.96 ppm (C=O, ketone) .
Mass Spectrometry:
Applications in Pharmaceutical Research
Biological Activity
The compound’s spirocyclic framework mimics natural alkaloids, showing promise as:
-
Antibiotic lead: Inhibits bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .
-
Kinase inhibitor: Binds ATP pockets in cancer-related kinases (IC₅₀ = 120 nM for EGFR).
Drug Delivery Systems
Its lipophilicity enables encapsulation into nanoparticles for targeted delivery, enhancing bioavailability in preclinical models.
Recent Advances and Future Directions
Radical-Mediated Syntheses
Recent work by Zhang et al. (2023) demonstrated spiro radical trapping to access novel analogs, expanding structural diversity .
Computational Design
Machine learning models predict derivatives with enhanced binding to neurological targets (e.g., NMDA receptors) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume